molecular formula C24H25N3O4S B15030421 (5Z)-2-(4-ethoxyphenyl)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-ethoxyphenyl)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15030421
M. Wt: 451.5 g/mol
InChI Key: USLVULBKKGZNKZ-BKUYFWCQSA-N
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Description

(5Z)-2-(4-ETHOXYPHENYL)-5-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that includes a triazolo-thiazole core

Preparation Methods

The synthesis of (5Z)-2-(4-ETHOXYPHENYL)-5-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting with the preparation of the triazolo-thiazole core. The synthetic route may include the following steps:

    Formation of the Triazolo-Thiazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the ethoxyphenyl and methoxyphenyl groups through substitution reactions using suitable reagents and catalysts.

    Final Assembly: The final step involves the condensation of the intermediate products to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(5Z)-2-(4-ETHOXYPHENYL)-5-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions vary, but typically include standard laboratory reagents and conditions such as controlled temperature and pH. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (5Z)-2-(4-ETHOXYPHENYL)-5-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to (5Z)-2-(4-ETHOXYPHENYL)-5-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolo-thiazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties.

Some similar compounds include:

    Triazolo-thiazole derivatives with different alkyl or aryl groups: .

  • Compounds with variations in the position or type of substituents on the phenyl rings .

These variations can significantly affect the compound’s reactivity, stability, and biological activity, making each derivative unique in its own right.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O4S/c1-5-30-18-9-7-17(8-10-18)22-25-24-27(26-22)23(28)21(32-24)13-16-6-11-19(20(12-16)29-4)31-14-15(2)3/h6-13,15H,5,14H2,1-4H3/b21-13-

InChI Key

USLVULBKKGZNKZ-BKUYFWCQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC(C)C)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC(C)C)OC)SC3=N2

Origin of Product

United States

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